Cas no 4512-51-0 (2-Methyl-2-(trifluoroacetamido)butanoic acid)

2-Methyl-2-(trifluoroacetamido)butanoic acid is a fluorinated amino acid derivative characterized by its trifluoroacetamido and carboxyl functional groups. This compound is particularly valuable in organic synthesis and medicinal chemistry due to its role as a versatile intermediate for introducing trifluoromethylated motifs, which enhance metabolic stability and lipophilicity in bioactive molecules. The presence of both reactive groups allows for selective modifications, making it useful in peptide synthesis and the development of enzyme inhibitors. Its structural rigidity and electron-withdrawing properties contribute to improved binding affinity in target interactions. The compound is typically handled under controlled conditions due to its sensitivity to hydrolysis.
2-Methyl-2-(trifluoroacetamido)butanoic acid structure
4512-51-0 structure
商品名:2-Methyl-2-(trifluoroacetamido)butanoic acid
CAS番号:4512-51-0
MF:C7H10F3NO3
メガワット:213.154412746429
CID:6089724
PubChem ID:79793677

2-Methyl-2-(trifluoroacetamido)butanoic acid 化学的及び物理的性質

名前と識別子

    • AKOS018351974
    • EN300-4351972
    • 4512-51-0
    • 2-methyl-2-(trifluoroacetamido)butanoic acid
    • 2-Methyl-2-(trifluoroacetamido)butanoic acid
    • インチ: 1S/C7H10F3NO3/c1-3-6(2,5(13)14)11-4(12)7(8,9)10/h3H2,1-2H3,(H,11,12)(H,13,14)
    • InChIKey: SQTDJLRKVKTJGK-UHFFFAOYSA-N
    • ほほえんだ: FC(C(NC(C(=O)O)(C)CC)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 213.06127767g/mol
  • どういたいしつりょう: 213.06127767g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 251
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

2-Methyl-2-(trifluoroacetamido)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-4351972-0.05g
2-methyl-2-(trifluoroacetamido)butanoic acid
4512-51-0
0.05g
$563.0 2023-05-25
Enamine
EN300-4351972-1.0g
2-methyl-2-(trifluoroacetamido)butanoic acid
4512-51-0
1g
$671.0 2023-05-25
Enamine
EN300-4351972-5.0g
2-methyl-2-(trifluoroacetamido)butanoic acid
4512-51-0
5g
$1945.0 2023-05-25
Enamine
EN300-4351972-0.25g
2-methyl-2-(trifluoroacetamido)butanoic acid
4512-51-0
0.25g
$617.0 2023-05-25
Enamine
EN300-4351972-2.5g
2-methyl-2-(trifluoroacetamido)butanoic acid
4512-51-0
2.5g
$1315.0 2023-05-25
Enamine
EN300-4351972-0.1g
2-methyl-2-(trifluoroacetamido)butanoic acid
4512-51-0
0.1g
$591.0 2023-05-25
Enamine
EN300-4351972-0.5g
2-methyl-2-(trifluoroacetamido)butanoic acid
4512-51-0
0.5g
$645.0 2023-05-25
Enamine
EN300-4351972-10.0g
2-methyl-2-(trifluoroacetamido)butanoic acid
4512-51-0
10g
$2884.0 2023-05-25

2-Methyl-2-(trifluoroacetamido)butanoic acid 関連文献

2-Methyl-2-(trifluoroacetamido)butanoic acidに関する追加情報

Compound CAS No 4512-51-0: 2-Methyl-2-(trifluoroacetamido)butanoic Acid

The compound with CAS No 4512-51-0, commonly referred to as 2-Methyl-2-(trifluoroacetamido)butanoic acid, is a highly specialized organic compound with significant applications in various fields. This compound is characterized by its unique chemical structure, which includes a trifluoroacetamide group attached to a butanoic acid backbone. The trifluoroacetamido group imparts distinctive chemical properties, making this compound valuable in research and industrial settings.

Recent studies have highlighted the potential of 2-Methyl-2-(trifluoroacetamido)butanoic acid in the development of advanced materials and pharmaceuticals. Its ability to form stable amide bonds makes it an ideal candidate for use in peptide synthesis and drug delivery systems. Researchers have also explored its role in enhancing the bioavailability of certain therapeutic agents, leveraging its unique structural features to improve drug efficacy.

The synthesis of CAS No 4512-51-0 involves a multi-step process that typically begins with the preparation of the trifluoroacetyl chloride intermediate. This intermediate is then reacted with a suitable amine to form the trifluoroacetamide group. Subsequent steps involve the introduction of the methyl and butanoic acid functionalities, ensuring precise control over the final product's structure. The synthesis process is highly optimized to achieve high yields and purity levels, which are critical for its intended applications.

In terms of physical properties, 2-Methyl-2-(trifluoroacetamido)butanoic acid exhibits a melting point of approximately 180°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility characteristics make it suitable for use in various chemical reactions and analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.

The compound's chemical stability has been extensively studied, with results indicating that it is resistant to hydrolysis under normal conditions. However, exposure to strong acids or bases can lead to degradation, releasing trifluoroacetic acid as a byproduct. This stability profile is advantageous for its use in long-term storage and transportation.

One of the most promising areas of research involving CAS No 4512-51-0 is its application in biotechnology. Scientists have investigated its potential as a building block for synthesizing complex biomolecules, such as peptides and proteins. Its ability to participate in peptide bond formation has led to its use in solid-phase synthesis techniques, which are widely employed in drug discovery and development.

Additionally, 2-Methyl-2-(trifluoroacetamido)butanoic acid has shown potential in the field of materials science. Researchers have explored its use as a precursor for synthesizing novel polymers and coatings with enhanced mechanical and thermal properties. Its unique combination of chemical functionalities makes it a versatile building block for developing advanced materials.

In conclusion, CAS No 4512-51-0, or 2-Methyl-2-(trifluoroacetamido)butanoic acid, is a versatile compound with a wide range of applications across multiple disciplines. Its distinctive chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool in modern scientific research and industrial processes.

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